molecular formula C11H8ClNO3 B1438837 5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole CAS No. 1105191-39-6

5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole

Cat. No. B1438837
M. Wt: 237.64 g/mol
InChI Key: NFTRXUPBQLRUCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole, or 5-BDMCI, is a heterocyclic compound that is gaining attention in the scientific community due to its potential applications in drug discovery, medicinal chemistry, and biochemistry. This compound has been found to possess a number of interesting properties, including its ability to act as an agonist for various receptors and its ability to inhibit enzymes.

Scientific Research Applications

Cycloaddition Reactions

One notable application of benzodioxole and isoxazole derivatives lies in their use in cycloaddition reactions. For example, benzo[d]isoxazoles can act as nucleophiles in gold-catalyzed [5 + 1] or [5 + 2] cycloaddition reactions with ynamides, providing a chemoselective access to polysubstituted 2 H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines. These reactions offer concise routes for synthesizing complex molecules with potential applications in drug development and material science (Xu et al., 2018).

Synthesis of Functional Derivatives

Isoxazole derivatives have been synthesized through reactions involving (5-arylisoxazol-3-yl)chloromethanes, which upon reacting with substituted phenols under Williamson reaction conditions yield 3-aryloxymethyl-5-phenyl(p-tolyl)isoxazoles. These derivatives showcase the versatility of isoxazole compounds in synthesizing functional molecules, which could have implications in creating biologically active compounds or materials with unique properties (Potkin et al., 2015).

Precursor for Benzoxazole Derivatives

Functionally substituted benzoxazoles, important for their pharmacological activities, can be synthesized using 5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole derivatives as precursors. These compounds serve as interesting starting points for the preparation of a variety of 3,5-disubstituted benzoxazoles, indicating their utility in medicinal chemistry for drug synthesis (Khodot & Rakitin, 2022).

Antimicrobial and Antioxidant Activities

Isoxazole derivatives of 4-[5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-yl]benzoic acid have been synthesized and evaluated for antimicrobial and antioxidant activities. These studies demonstrate the potential of such compounds in contributing to the development of new antimicrobial and antioxidant agents, highlighting their significance in pharmacological research (Pothuri et al., 2020).

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-(chloromethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c12-5-8-4-10(16-13-8)7-1-2-9-11(3-7)15-6-14-9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTRXUPBQLRUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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